In-Depth Technical Guide: 5-Bromo-2-methoxypyridine-3-boronic acid
In-Depth Technical Guide: 5-Bromo-2-methoxypyridine-3-boronic acid
CAS Number: 850864-59-4
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data Presentation
5-Bromo-2-methoxypyridine-3-boronic acid is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure combines a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, offering multiple points for chemical modification and making it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 850864-59-4 | N/A |
| Molecular Formula | C₆H₇BBrNO₃ | N/A |
| Molecular Weight | 231.84 g/mol | [1] |
| Appearance | Solid (Form may vary) | [2] |
| Purity | Typically ≥95% | [2] |
| Boiling Point (of precursor 5-Bromo-2-methoxypyridine) | 80 °C at 12 mmHg | [1][3] |
| Density (of precursor 5-Bromo-2-methoxypyridine) | 1.453 g/mL at 25 °C | [1][3] |
| Refractive Index (of precursor 5-Bromo-2-methoxypyridine) | n20/D 1.555 | [1][3] |
Note: Specific experimental data such as melting point and detailed spectral analysis for 5-Bromo-2-methoxypyridine-3-boronic acid are not consistently reported across public domains. The data for the precursor, 5-Bromo-2-methoxypyridine (CAS 13472-85-0), is provided for reference.
Experimental Protocols
Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
A common method for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibromopyridine starting material.[4]
Materials:
-
2,5-dibromopyridine
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[4]
-
Stir the mixture and heat to reflux for 5 hours.[4]
-
After the reaction is complete, remove the majority of the methanol via distillation.[4]
-
Cool the reaction mixture and add 100 mL of water.[4]
-
Extract the aqueous layer once with dichloromethane.[4]
-
Separate the organic layer and remove the dichloromethane to yield the crude product.[4]
-
Purify the crude product by distillation under reduced pressure to obtain 5-Bromo-2-methoxypyridine. A yield of 98% has been reported for this procedure.[4]
Synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
To the reaction mixture, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Application in Suzuki-Miyaura Cross-Coupling
5-Bromo-2-methoxypyridine-3-boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions to form C-C bonds. The following is a general protocol for the coupling of a bromopyridine derivative with an arylboronic acid, which can be adapted for the use of 5-Bromo-2-methoxypyridine-3-boronic acid with an aryl halide.[5]
Materials:
-
5-Bromo-2-methoxypyridine-3-boronic acid (or its pinacol ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (typically 5 mol%)
-
Base (e.g., potassium phosphate [K₃PO₄] or potassium carbonate [K₂CO₃]) (typically 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)[5]
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), 5-Bromo-2-methoxypyridine-3-boronic acid (1.1-1.5 equivalents), and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5][6]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a biaryl compound utilizing 5-Bromo-2-methoxypyridine-3-boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Synthesis and the JAK/STAT Signaling Pathway
The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding site of the enzyme. Substituted pyridinylboronic acids, such as 5-Bromo-2-methoxypyridine-3-boronic acid, are therefore valuable reagents for introducing this motif into potential drug candidates. A key signaling pathway often targeted by such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[7][8]
The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, which is a target for inhibitors synthesized using pyridine-based scaffolds.
References
- 1. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 2. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
